17-Hydroxylinolenic acid
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Overview
Description
17-Hydroxylinolenic acid belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm.
This compound is a lipid.
Scientific Research Applications
1. Role in Plant-Insect Interactions
17-Hydroxylinolenic acid is crucial in plant-insect interactions. It is a component of volicitin, an insect-derived compound that triggers plant defense mechanisms. When plants like corn are damaged by insects like the beet armyworm, they release volatile compounds that attract parasitic wasps, acting as a defense mechanism. Volicitin, containing this compound, is instrumental in this process, indicating its significant role in plant recognition of insect herbivory (Pohnert, Koch, & Boland, 1999); (Paré, Alborn, & Tumlinson, 1998).
2. Applications in Polymer and Lubricant Formulations
This compound derivatives show potential in the synthesis of polymers and lubricants. Derived from sophorolipids, these compounds offer diverse structural possibilities, such as varying hydroxy group placements and combinations with other functional groups. This versatility makes them suitable for use in polymers and lubricants, highlighting their importance in materials science (Zerkowski & Solaiman, 2007).
3. Involvement in Biological Mediators and Agonists
This compound derivatives like 17-oxodocosahexaenoic acid have been found to act as dual agonists for peroxisome proliferator-activated receptors. These receptors are significant in various biological processes, including metabolism and inflammation. The ability of these derivatives to serve as covalent modifiers and agonists suggests their potential in therapeutic applications, especially in metabolic and inflammatory disorders (Egawa et al., 2016).
4. Influence on Insect Behavior and Plant Defense
Research has shown that the absolute configuration of the hydroxylinolenoyl moiety of volicitin from noctuid species has a significant influence on insect behavior and plant defense. The configuration of this moiety, along with its conjugation with amino acids like L-glutamine, plays a critical role in inducing the emission of volatile organic compounds from plants, which is a vital part of their defense mechanism (Sawada et al., 2006).
Properties
Molecular Formula |
C18H30O3 |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
(9Z,12Z,15Z)-17-hydroxyoctadeca-9,12,15-trienoic acid |
InChI |
InChI=1S/C18H30O3/c1-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18(20)21/h2-3,7,9,13,15,17,19H,4-6,8,10-12,14,16H2,1H3,(H,20,21)/b3-2-,9-7-,15-13- |
InChI Key |
PSQSSLVXOIJSMX-XAFOFORCSA-N |
Isomeric SMILES |
CC(/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O)O |
Canonical SMILES |
CC(C=CCC=CCC=CCCCCCCCC(=O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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